Cas no 21709-40-0 (2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)

2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with an amino group and a dimethylcarboxamide moiety. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its well-defined molecular framework allows for precise modifications, facilitating the development of biologically active derivatives. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its solubility in common organic solvents enhances its utility in diverse synthetic applications. Researchers favor this building block for its potential in constructing complex molecules, particularly in medicinal chemistry, where thiazole derivatives are known for their pharmacological properties.
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide structure
21709-40-0 structure
Product Name:2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
CAS No:21709-40-0
MF:C7H11N3OS
MW:185.246739625931
MDL:MFCD01459892
CID:250151
PubChem ID:673715
Update Time:2025-06-08

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide,2-amino-N,N,4-trimethyl-
    • 2-Amino-4-methyl-thiazole-5-carboxylic acid dimethylamide
    • 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACIDDIMETHYLAMIDE
    • 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
    • 2-amino-4-methyl-thiazole-5-carboxylic acid dimethyl amide
    • LS-01138
    • 2-AMINO-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
    • W-201893
    • FT-0677200
    • MFCD01459892
    • AK-968/12571012
    • Oprea1_468199
    • F3099-6968
    • 2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, AldrichCPR
    • SCHEMBL3591351
    • 2-amino-N, N, 4-trimethyl-1, 3-thiazole-5-carboxamide
    • 2-amino-4-methyl-thiazole-5-carboxylic aciddimethylamide
    • DTXSID40350112
    • 2-Amino-4-methylthiazole-5-carboxylic acid dimethylamide
    • Z48847589
    • EN300-236084
    • AKOS000300877
    • 21709-40-0
    • 2-amino-N,N,4-trimethylthiazole-5-carboxamide
    • STK347173
    • ALBB-001555
    • DB-028507
    • MDL: MFCD01459892
    • Inchi: 1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9)
    • InChI Key: DVJPMCANMMJVQH-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(C)=C1C(N(C)C)=O

Computed Properties

  • Exact Mass: 185.06200
  • Monoisotopic Mass: 185.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.5A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.268
  • Boiling Point: 391°C at 760 mmHg
  • Flash Point: 190.3°C
  • Refractive Index: 1.603
  • PSA: 87.46000
  • LogP: 1.31670

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:21709-40-0)2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Order Number:A1148362
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:08
Price ($):421.0
Email:sales@amadischem.com

Additional information on 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-Amino-N,N,4-Trimethyl-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview

The compound with CAS No. 21709-40-0, known as 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, is a versatile and intriguing molecule that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which are widely studied due to their unique electronic properties and potential applications in drug discovery, agrochemicals, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.

Thiazole derivatives have been a focal point in organic chemistry due to their aromaticity and ability to form stable structures. The 1,3-thiazole ring in 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a key structural feature that contributes to its reactivity and functionality. The presence of the amino group (-NH2) at position 2 and the carboxamide group (-CONH-) at position 5 further enhances its chemical versatility. Recent studies have highlighted the role of such functional groups in modulating the electronic properties of the molecule, making it suitable for applications in electronic devices and sensors.

The synthesis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate thioamide precursor under controlled conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and carboxamide groups. Researchers have recently explored green chemistry methods to optimize these syntheses, reducing environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been reported to significantly accelerate reaction times while preserving the integrity of the sensitive functional groups.

One of the most promising applications of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide lies in its use as a building block for advanced materials. Its ability to form self-assembled monolayers (SAMs) has been exploited in creating ultra-thin films with tailored surface properties. These films find applications in biosensors, where their high sensitivity and selectivity are highly valued. Recent research has demonstrated that incorporating this compound into SAMs can enhance the detection limits for biomolecules such as DNA and proteins.

In the field of drug discovery, thiazole derivatives like 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide have shown potential as scaffolds for developing bioactive molecules. Their ability to interact with biological targets through hydrogen bonding and π–π interactions makes them attractive candidates for antiviral and anticancer agents. A study published in 2023 reported that this compound exhibits moderate inhibitory activity against a panel of cancer cell lines, suggesting its potential as a lead compound for further optimization.

The environmental impact of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is another critical area of investigation. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological fate of such compounds is essential. Recent studies have employed computational models to predict the environmental persistence of this compound under various conditions. These models suggest that under aerobic conditions, the compound undergoes rapid degradation via hydrolysis and microbial action.

Looking ahead, the development of novel synthetic routes and functionalization strategies for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide will likely drive its adoption in emerging technologies. Its integration into nanomaterials such as graphene oxide composites has shown promise for enhancing mechanical properties while retaining electrical conductivity. Such advancements underscore its potential role in next-generation electronics and energy storage systems.

In conclusion, 2-amino-N,N,4-trimethyl-1

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Amadis Chemical Company Limited
(CAS:21709-40-0)2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
A1148362
Purity:99%
Quantity:10g
Price ($):421.0
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